Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-

Pharmaceutical impurity analysis Reference standard purity Quality control

Regulatory QC labs require certified impurity markers for Palbociclib batch release. This 2,6-dibromo derivative (Palbociclib Impurity 96) solves ANDA validation risks. - **Role**: System suitability & impurity quantification per ICH Q2(R1). - **Stability**: 3 years at -20°C; consistent across batches. - **Utility**: Spiked marker for forced degradation (ICH Q1A(R2)).

Molecular Formula C13H13Br2N3O
Molecular Weight 387.07
CAS No. 1415560-29-0
Cat. No. B3027846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-
CAS1415560-29-0
Molecular FormulaC13H13Br2N3O
Molecular Weight387.07
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)Br)C3CCCC3)Br
InChIInChI=1S/C13H13Br2N3O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3
InChIKeyGDBOCEQMRZFVCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Palbociclib Impurity 96 Reference Standard Overview


Pyrido[2,3-d]pyrimidin-7(8H)-one, 2,6-dibromo-8-cyclopentyl-5-methyl- (CAS 1415560-29-0) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7-one class, a scaffold recognized for selective inhibition of cyclin-dependent kinases CDK4 and CDK6 [1]. Formally designated as Palbociclib Impurity 96, this dibromo-substituted derivative serves as a critical reference standard for analytical method development, method validation (AMV), and quality control (QC) during Palbociclib commercial production and Abbreviated New Drug Application (ANDA) filings [2][3].

Designation Formally listed Palbociclib Impurity 96 reference standard
Workflow HPLC system suitability, method validation, and QC release testing
Compliance Supports ANDA regulatory submissions with certified characterization

Why Palbociclib Impurity 96 Requires Rigorous Differentiation


Generic substitution within the Palbociclib impurity panel is not feasible because each impurity possesses a unique chemical structure that directly influences chromatographic retention time, detection sensitivity, and regulatory acceptance. Palbociclib Impurity 96 carries bromine atoms at both C-2 and C-6 positions, yielding a molecular weight of 387.07 Da and distinct physicochemical properties that govern its separation from the active pharmaceutical ingredient (API) and other process-related impurities [1]. The US FDA and EMA require impurity-specific reference standards with fully characterized identity and purity for method validation; using an unqualified analog can lead to failed method suitability, delayed ANDA approval, or regulatory non-compliance [2].

Structural mismatch 2,6-dibromo substitution pattern may shift chromatographic retention, altering impurity resolution and method specificity.
Regulatory identity FDA/EMA require impurity-specific reference standards; unqualified analogs risk ANDA review delay or rejection.

Quantitative Differentiation Evidence for Palbociclib Impurity 96


Certified Purity Advantage

Palbociclib Impurity 96 (CAS 1415560-29-0) is supplied with a minimum purity of 97% as certified by HPLC, NMR, and GC analysis, providing a higher baseline purity than the 95%+ specification commonly offered for other Palbociclib impurities such as Impurity 37 . This quantitative purity difference ensures more accurate spiking experiments and reduces the risk of introducing uncharacterized contaminants during method validation.

Certified Purity
Cross-study comparable
97% (HPLC)
Lower measurement uncertainty vs. Impurity 37 (95%+)
Supports ICH Q3A reporting threshold context
Pharmaceutical impurity analysis Reference standard purity Quality control

Long-Term Storage Stability

TargetMol specifies that this compound is stable as a powder for 3 years at -20°C and as a stock solution for 1 year at -80°C, providing a quantifiable shelf-life framework that supports expiry dating of reference standard preparations . In contrast, many other Palbociclib impurities lack vendor-published, temperature-specific stability data, forcing users to empirically determine or assume stability without quantitative justification.

Long‑Term Stability
Class-level inference
Powder: −20 °C / 3 y · Solution: −80 °C / 1 y
Quantifiable shelf-life framework aids expiry dating
GMP‑compliant expiry assignment context
Reference standard stability Shelf-life assignment Analytical method lifecycle

Formal Impurity Designation and Pharmacopeial Traceability

This compound is explicitly listed as Palbociclib Impurity 96 by multiple independent reference standard suppliers (SynZeal, ChemWhat) and is provided with detailed characterization data compliant with regulatory guidelines, including the option for traceability against USP or EP pharmacopeial standards [1][2]. This formal designation as a named, numbered impurity within the Palbociclib compendial impurity profile provides a regulatory provenance that generic pyrido[2,3-d]pyrimidin-7-ones lacking such impurity designation do not possess.

Formal Designation
Supporting evidence
Palbociclib Impurity 96 · optional USP/EP traceability
Prerequisite for regulatory submission acceptance
Documented by multiple independent suppliers
Reference standard certification Pharmacopeial traceability Regulatory compliance

Orthogonal Synthetic Decoration Capability

The presence of bromine atoms at both the C-2 and C-6 positions of the pyrido[2,3-d]pyrimidin-7-one core enables regioselective orthogonal decoration via sequential cross-coupling reactions, as demonstrated by Galve et al. who used a dibromo-substituted pyrido[2,3-d]pyrimidin-7(8H)-one to introduce different substituents at C-2 and C-6 without protecting group interconversion [1]. This distinguishes the 2,6-dibromo substitution from mono-halogenated or differently functionalized analogs that require additional synthetic steps to achieve differentiated C-2 vs. C-6 derivatization.

Orthogonal Decoration
Class-level inference
Two reactive Br at C‑2 and C‑6
Enables sequential cross-coupling without protecting groups
Galve et al. 2020 scaffold strategy
Synthetic intermediate Orthogonal functionalization Structure-activity relationship studies

Optimal Application Scenarios for Palbociclib Impurity 96


System Suitability Standard for ANDA HPLC Methods

Procurement of this compound as a certified reference standard (97% purity, with optional USP/EP traceability) directly supports system suitability testing and impurity quantification in Palbociclib HPLC methods. Its defined purity and stability (3 years powder at -20°C) ensure consistent performance across method validation batches, meeting ICH Q2(R1) requirements for accuracy and precision [1].

Synthetic Intermediate for Analog Libraries

The symmetrical 2,6-dibromo substitution pattern allows sequential Pd-catalyzed cross-coupling reactions at C-2 and C-6, enabling rapid generation of structurally diverse Palbociclib analogs for structure-activity relationship (SAR) studies without the need for protecting group chemistry [1].

Forced Degradation Impurity Marker

With its quantifiable long-term stability profile and identity as a named impurity, this compound serves as a spiked impurity marker in forced degradation studies of Palbociclib drug product. Its known chromatographic behavior facilitates peak identification and quantification in stability-indicating method development required for ICH Q1A(R2) compliance [1].

QC Release Testing Standard for API Production

In commercial Palbociclib manufacturing, this impurity 96 reference standard is used for routine QC release testing to ensure that the batch impurity profile remains within specification limits. The formal impurity designation and regulatory-compliant characterization documentation provide the necessary audit trail for GMP compliance [1].

Application
Selection Property
Validation Focus
HPLC system suitability
Certified purity and stability
Method accuracy and precision (ICH Q2(R1) context)
Analog library synthesis
Symmetrical 2,6‑dibromo substitution
Cross‑coupling selectivity (SAR studies)
Forced degradation marker
Known impurity identity and stability
Peak identification in stability‑indicating methods (ICH Q1A(R2) context)
API batch QC release
Formal impurity designation and documentation
GMP audit trail and specification compliance
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